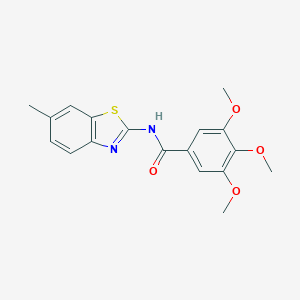

N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

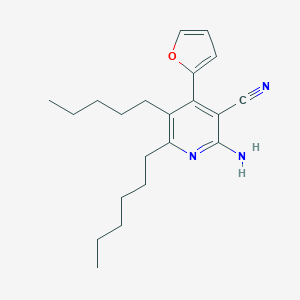

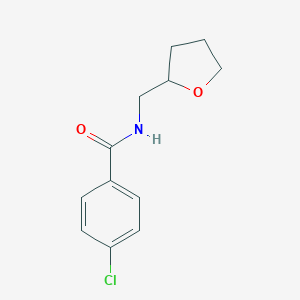

The molecular structure of “N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide” is characterized by the presence of a benzothiazole ring, which is a bicyclic compound consisting of benzene and thiazole rings . The compound also contains a phenyl group and an amide group .科学的研究の応用

Therapeutic Potential and Anticancer Applications

Benzothiazole derivatives, including compounds structurally related to N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide, have been identified for their extensive pharmaceutical applications. These compounds exhibit a broad spectrum of biological activities, such as antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties. Specifically, 2-arylbenzothiazoles are recognized for their potential as antitumor agents, with some derivatives in clinical use for treating various diseases and disorders. The structural simplicity and synthesis ease make benzothiazoles attractive for developing chemotherapeutic agents, especially for cancer treatment, where they serve as ligands to various biomolecules (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Structural Modifications for Chemotherapeutics

Recent advances in the structural modification of benzothiazole scaffolds have led to the development of new antitumor agents. These modifications aim to enhance the biological profile and synthetic accessibility of benzothiazoles, making them promising candidates for chemotherapeutic applications. The review of structural modifications and the development of benzothiazole derivatives and their conjugates highlights their potential in cancer chemotherapy, emphasizing the need for further studies to fully characterize their toxicity and clinical usage as safe drugs (Ahmed et al., 2012).

Importance in Medicinal Chemistry

Benzothiazoles are integral to many natural and synthetic bioactive molecules, showing activities across a range of pharmacological areas, including antiviral, antimicrobial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, and anti-cancer properties. The diversity of activities and lesser toxic effects of benzothiazole derivatives underscore their significance in medicinal chemistry, providing a rich area for future drug discovery and development (Bhat & Belagali, 2020).

作用機序

Target of Action

The primary target of N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide is DprE1 , a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This makes it a potential target for anti-tubercular compounds .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function. This inhibition disrupts the synthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The affected pathway is the arabinogalactan biosynthesis pathway . Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to downstream effects such as compromised cell wall integrity and potentially, cell death .

Result of Action

The molecular and cellular effects of the compound’s action result in the disruption of the mycobacterial cell wall. This can potentially lead to cell death, thereby exerting an anti-tubercular effect .

特性

IUPAC Name |

N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2OS/c1-14-7-12-18-19(13-14)25-21(22-18)23-20(24)17-10-8-16(9-11-17)15-5-3-2-4-6-15/h2-13H,1H3,(H,22,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSDHQVGLPWVDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(5-Methyl-3-phenyl-4-isoxazolyl)carbonyl]-morpholine](/img/structure/B437979.png)

![4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid](/img/structure/B437994.png)

![ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B438003.png)

![2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B438007.png)

![N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B438014.png)

![2-(1,3-benzothiazol-2-yl)-5-methyl-4-{[(thien-2-ylmethyl)imino]methyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B438018.png)